![molecular formula C10H19ClN2O4S B2612113 Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate CAS No. 1603173-59-6](/img/structure/B2612113.png)
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
“Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate” is likely an organosulfur compound. Organosulfur compounds are organic compounds that contain sulfur. They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .
Molecular Structure Analysis
The molecule likely contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a sulfonyl chloride group (-SO2Cl) and a tert-butyl ester group attached to the ring .Chemical Reactions Analysis
The sulfonyl chloride group is typically very reactive and can undergo various reactions such as substitution reactions with nucleophiles . The ester group can participate in reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
Based on the functional groups present, we can infer that this compound is likely to be a solid under normal conditions. It probably has a relatively high melting point due to the presence of the sulfonyl chloride group .Scientific Research Applications
Catalytic Applications and Synthesis
Synthesis of Rho–Kinase Inhibitors : The compound is utilized in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for Rho–kinase inhibitor K-115. This synthesis demonstrates the compound's importance in producing therapeutically significant molecules (Gomi et al., 2012).
Asymmetric Synthesis of Amines : Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is relevant in the synthesis of N-tert-butanesulfinyl imines, serving as intermediates for the asymmetric synthesis of amines. This showcases its role in creating compounds with specific chiral properties, crucial for pharmaceuticals (Ellman et al., 2002).
Material Science and Organic Photoreactions
- Self-Assembly and Molecular Arrays : Research into 4-tert-butylbenzoic acid and aliphatic diamines has led to the development of new three-dimensional molecular arrays. These arrays are formed through self-assembly directed by NH⋅⋅⋅O hydrogen bonding, demonstrating the structural versatility and potential application in material science (Armstrong et al., 2002).
Organic Synthesis and Chemical Reactions
Oxidative Radical-Triggered Carbocyclizations : A study on catalytic diazosulfonylation of enynals with arylsulfonyl hydrazides using tert-butyl hydroperoxide as the oxidant showcases the compound's role in facilitating regioselective synthesis of sulfonylated diazoindenes through oxidative radical-triggered carbocyclizations (Hao et al., 2016).
Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry is highlighted through their use in nucleophilic substitutions and radical reactions. These processes modify the benzene ring and lead to a variety of compounds, demonstrating the compound's utility in complex organic syntheses (Jasch et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a reagent in the synthesis of other compounds, or it could have potential applications in fields like medicinal chemistry if it exhibits biological activity .
properties
IUPAC Name |
tert-butyl 4-chlorosulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHYQMQBAWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |
CAS RN |
1603173-59-6 |
Source
|
Record name | tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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